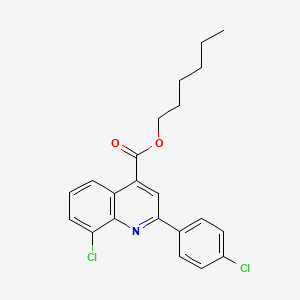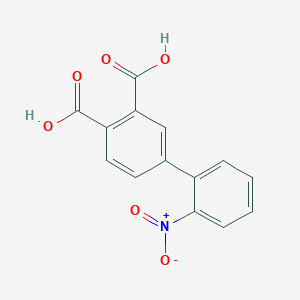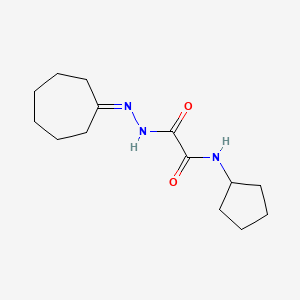![molecular formula C18H23N3OS B12463988 2-[4-(diethylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12463988.png)
2-[4-(diethylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(diethylamino)phenyl]-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(diethylamino)phenyl]-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one typically involves the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the diethylamino group: This step involves the substitution of a suitable leaving group with diethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
2-[4-(diethylamino)phenyl]-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thienopyrimidines depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-[4-(diethylamino)phenyl]-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their properties and applications.
Pyrimidine derivatives: Compounds with a pyrimidine core but lacking the thieno ring.
Phenyl-substituted heterocycles: Compounds with a phenyl group attached to a heterocyclic core.
Uniqueness
2-[4-(diethylamino)phenyl]-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one is unique due to the specific combination of its structural features, including the thieno[2,3-d]pyrimidine core, the diethylamino group, and the methyl substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
分子式 |
C18H23N3OS |
|---|---|
分子量 |
329.5 g/mol |
IUPAC 名称 |
2-[4-(diethylamino)phenyl]-5,6-dimethyl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H23N3OS/c1-5-21(6-2)14-9-7-13(8-10-14)16-19-17(22)15-11(3)12(4)23-18(15)20-16/h7-10,16,20H,5-6H2,1-4H3,(H,19,22) |
InChI 键 |
MRYXGOANIYHZNH-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C2NC3=C(C(=C(S3)C)C)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(furan-2-ylmethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12463923.png)

![methyl [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetate](/img/structure/B12463938.png)
![(1E,6E)-1,7-bis(3,4-dimethoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]hepta-1,6-diene-3,5-dione](/img/structure/B12463943.png)

![2-(4-bromophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12463950.png)
![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B12463952.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]thiophene-2-carboxamide](/img/structure/B12463955.png)
![2-[(3-Benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B12463961.png)

![2-[4-(benzyloxy)-3-methoxyphenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12463973.png)
![2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12463989.png)

